molecular formula C17H10FNO2 B1239775 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile CAS No. 550997-55-2

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile

Cat. No. B1239775
M. Wt: 279.26 g/mol
InChI Key: NSSOSHDCWCMNDM-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

The title compound was prepared by reacting 7-hydroxy-3-(3-fluoro-4-methoxyphenyl)-1-naphthonitrile (0.12 g, 0.41 mmol) with pyridinium HCl (3 g) according to method B to yield 0.085 g (74%) of a white solid: mp 265-269° C.; 1H NMR (DMSO-d6): δ 7.04-7.09 (1H, m), 7.26 (1H, dd, J=2.31 Hz, J=8.88 Hz), 7.36 (1H, d, J=2.19 Hz), 6.52 (1H, d, J=2.19 Hz), 6.52 (1H, dd, J=1.76 Hz, J=8.40 Hz), 6.71 (1H, dd, J=2.22 Hz, J=12.88 Hz), 8.01 (1H, d, J=8.97 Hz), 8.37 (1H, d, J=1.83 Hz), 8.45 (1H, d, J=1.41 Hz), 10.33 (2H, bs); MS (ESI) m/z278 (M−H)−.
Name
7-hydroxy-3-(3-fluoro-4-methoxyphenyl)-1-naphthonitrile
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([C:14]3[CH:19]=[CH:18][C:17]([O:20]C)=[C:16]([F:22])[CH:15]=3)[CH:8]=[C:9]2[C:12]#[N:13])=[CH:4][CH:3]=1.Cl.[NH+]1C=CC=CC=1>>[F:22][C:16]1[CH:15]=[C:14]([C:7]2[CH:8]=[C:9]([C:12]#[N:13])[C:10]3[C:5]([CH:6]=2)=[CH:4][CH:3]=[C:2]([OH:1])[CH:11]=3)[CH:19]=[CH:18][C:17]=1[OH:20] |f:1.2|

Inputs

Step One
Name
7-hydroxy-3-(3-fluoro-4-methoxyphenyl)-1-naphthonitrile
Quantity
0.12 g
Type
reactant
Smiles
OC1=CC=C2C=C(C=C(C2=C1)C#N)C1=CC(=C(C=C1)OC)F
Step Two
Name
pyridinium HCl
Quantity
3 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C=1C=C(C2=CC(=CC=C2C1)O)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.